molecular formula C12H25O6P B11833126 tert-Butyl 2-(Diethoxyphosphoryl)-3-methoxypropanoate

tert-Butyl 2-(Diethoxyphosphoryl)-3-methoxypropanoate

Cat. No.: B11833126
M. Wt: 296.30 g/mol
InChI Key: MWNKEINZEABFRG-UHFFFAOYSA-N
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Description

tert-Butyl 2-(Diethoxyphosphoryl)-3-methoxypropanoate: is an organic compound that belongs to the class of phosphonates It is characterized by the presence of a tert-butyl group, a diethoxyphosphoryl group, and a methoxy group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(Diethoxyphosphoryl)-3-methoxypropanoate typically involves the reaction of tert-butyl 2-bromo-3-methoxypropanoate with diethyl phosphite under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the diethoxyphosphoryl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(Diethoxyphosphoryl)-3-methoxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl 2-(Diethoxyphosphoryl)-3-methoxypropanoate is used as a reactant in the synthesis of hydroxymethylated dihydroxyvitamin D3 analogs via the Wittig-Horner approach. It is also employed in the synthesis of phosphopeptide mimetic prodrugs targeted to the Src homology 2 (SH2) domain of signal transducer and activator of transcription 3 (Stat 3) .

Biology and Medicine: In biological research, this compound serves as a precursor to HDAC inhibitors, which are important in the study of gene expression and cancer therapy. It is also used in the development of potential antitumor agents .

Industry: In the industrial sector, this compound is utilized in the production of various organic compounds and materials. Its unique chemical properties make it valuable in the synthesis of specialized chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(Diethoxyphosphoryl)-3-methoxypropanoate involves its role as a precursor to various bioactive compounds. For instance, as a precursor to HDAC inhibitors, it influences gene expression by inhibiting histone deacetylases, leading to changes in chromatin structure and gene transcription. The molecular targets include histone proteins and transcription factors involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

  • tert-Butyl 2-(Diethoxyphosphoryl)acetate
  • tert-Butyl 2-(Diethoxyphosphoryl)propanoate
  • tert-Butyl 2-(Diethoxyphosphoryl)butanoate

Comparison: While these compounds share similar structural features, tert-Butyl 2-(Diethoxyphosphoryl)-3-methoxypropanoate is unique due to the presence of the methoxy group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it particularly valuable in specific synthetic and research applications .

Properties

Molecular Formula

C12H25O6P

Molecular Weight

296.30 g/mol

IUPAC Name

tert-butyl 2-diethoxyphosphoryl-3-methoxypropanoate

InChI

InChI=1S/C12H25O6P/c1-7-16-19(14,17-8-2)10(9-15-6)11(13)18-12(3,4)5/h10H,7-9H2,1-6H3

InChI Key

MWNKEINZEABFRG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(COC)C(=O)OC(C)(C)C)OCC

Origin of Product

United States

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